

An In-depth Technical Guide to 2-Phenylfuran-3,4-dicarboxylic acid

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Compound of Interest		
Compound Name:	2-Phenylfuran-3,4-dicarboxylic acid	
Cat. No.:	B11770379	Get Quote

Introduction

2-Phenylfuran-3,4-dicarboxylic acid is a polysubstituted furan derivative. The furan scaffold is a five-membered aromatic heterocycle containing one oxygen atom, which is a common structural motif in a wide array of biologically active compounds.[1] Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the furan ring, in this case, a phenyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions, is anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of **2-phenylfuran-3,4-dicarboxylic acid**, targeted towards researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

Quantitative physicochemical data for **2-phenylfuran-3,4-dicarboxylic acid** is not readily available in the surveyed literature. However, the properties of structurally related furandicarboxylic acids can provide valuable insights. For comparison, data for 2,5-diphenylfuran-3,4-dicarboxylic acid and the parent 2,5-furandicarboxylic acid (FDCA) are presented below.



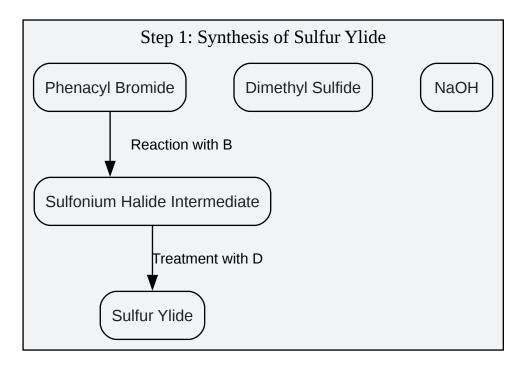
Property	2,5-Diphenylfuran-3,4- dicarboxylic acid	2,5-Furandicarboxylic acid (FDCA)
Molecular Formula	C18H12O5	C ₆ H ₄ O ₅
Molecular Weight	308.29 g/mol	156.09 g/mol
Boiling Point	470.5°C at 760 mmHg[2]	420°C[3]
Melting Point	Not Available	342°C[3]
Density	1.352 g/cm ³ [2]	1.604 g/cm ³ [3]
Flash Point	238.4°C[2]	207°C[3]
рКа	Not Available	4.38, 5.85[3]
Solubility	Not Available	Soluble in DMSO[3]

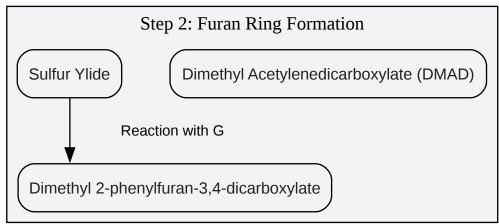
Synthesis of 2-Phenylfuran-3,4-dicarboxylic acid

The synthesis of **2-phenylfuran-3,4-dicarboxylic acid** can be achieved through a multi-step process. A key method involves the regioselective synthesis of the corresponding diester, dimethyl 2-phenylfuran-3,4-dicarboxylate, followed by hydrolysis.[4]

Experimental Workflow for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate







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Caption: Synthesis of the diester precursor.

Experimental Protocols

1. Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This procedure is adapted from a general method for the synthesis of polysubstituted furans.[4]

• Step 1: Synthesis of the Sulfur Ylide (2-(dimethyl- λ^4 -sulfanylidene)-1-phenylethan-1-one)



- A mixture of phenacyl bromide and dimethyl sulfide is stirred to form the corresponding sulfonium halide.
- After 12 hours, the resulting solid residue is filtered, washed with acetone, and used without further purification.
- $\circ~$ The sulfonium halide is then added to a solution of sodium hydroxide (NaOH) in water at 0 $^{\circ}\text{C}.$
- The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.
- The combined organic layers are washed sequentially with water and brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the sulfur ylide, which can be used directly in the next step.
- Step 2: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate
 - The synthesized sulfur ylide is reacted with dimethyl acetylenedicarboxylate (DMAD).
 - \circ This reaction proceeds through a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally an elimination step to afford the desired dimethyl 2-phenylfuran-3,4-dicarboxylate.

2. Hydrolysis to 2-Phenylfuran-3,4-dicarboxylic acid

While a specific protocol for the hydrolysis of dimethyl 2-phenylfuran-3,4-dicarboxylate was not found in the search results, a general procedure for the hydrolysis of a similar compound, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, involves treatment with potassium hydroxide in an ethanol solution.[5] A plausible adapted protocol is as follows:

- The dimethyl 2-phenylfuran-3,4-dicarboxylate is dissolved in a solution of potassium hydroxide (KOH) in ethanol.
- The mixture is heated under reflux to facilitate the hydrolysis of the ester groups.
- After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

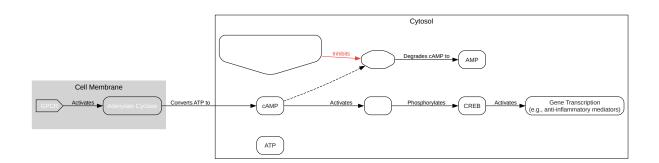


- The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the dicarboxylic acid.
- The solid product is then collected by filtration, washed with cold water, and dried.

Potential Biological Activity and Signaling Pathways

Phenyl-substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4).[6] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it specifically hydrolyzes cAMP.[7][8] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling events. This mechanism is of significant therapeutic interest for a range of conditions, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders.[6][8]

Simplified PDE4 Signaling Pathway



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Caption: Inhibition of PDE4 increases cAMP levels.

The inhibition of PDE4 by compounds such as **2-phenylfuran-3,4-dicarboxylic acid** could lead to an accumulation of cAMP.[7] This, in turn, can activate Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[8] The activation of the PKA/CREB pathway can modulate the transcription of genes involved in inflammation and other cellular processes. For instance, increased cAMP levels in immune cells are generally associated with anti-inflammatory effects, such as the suppression of tumor necrosis factor-alpha (TNF- α) release.[6]

Molecular docking studies on similar phenylfuran derivatives suggest that the phenyl ring and the carboxylic acid moieties could play a crucial role in binding to the active site of PDE4B.[6] The specific orientation and interactions of these functional groups within the enzyme's binding pocket are key determinants of inhibitory activity.

Conclusion

2-Phenylfuran-3,4-dicarboxylic acid is a molecule of interest for medicinal chemistry and drug discovery due to the established biological activities of the furan scaffold. While specific quantitative data for this compound is limited, its synthesis is achievable through established chemical routes. The structural similarity to known PDE4 inhibitors suggests that it may exhibit similar biological activity, making it a candidate for further investigation as a modulator of the cAMP signaling pathway. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its biological effects to fully elucidate its therapeutic potential.

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